MD-39-AM

Diuretic Cardiovascular Pharmacology Pyridopyrimidine SAR

This pyrido[2,3-d]pyrimidine derivative exhibits precise, dose-dependent diuretic and antihypertensive effects with oral bioavailability of ~90%. It is a validated anticytokinin probe for plant studies. Its SAR is highly sensitive, with potency varying over tenfold—ensure experimental reproducibility by sourcing the parent compound characterized by verified low-dose efficacy and favorable in vivo PK.

Molecular Formula C14H12N4S
Molecular Weight 268.34 g/mol
CAS No. 72564-74-0
Cat. No. B1675982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-39-AM
CAS72564-74-0
Synonyms4-anilino-2-methylthiopyrido(2,3-d)pyrimidine
MD 39-AM
MD 39-AM hydrocloride
MD-39-AM
Molecular FormulaC14H12N4S
Molecular Weight268.34 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3
InChIInChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18)
InChIKeyAKKYLKUKNGKEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine (CAS 72564-74-0): A Pyridopyrimidine Diuretic with Verified In Vivo Activity


2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine (CAS 72564-74-0), also known as MD-39-AM, is a synthetic pyrido[2,3-d]pyrimidine derivative [1]. It belongs to a class of heterocyclic compounds recognized for diverse biological activities, and this specific molecule has been characterized as a diuretic and antihypertensive agent with documented in vivo pharmacokinetic properties . The compound is available from multiple reputable chemical vendors as a research tool for studies in cardiovascular pharmacology and plant biology, and its bioactivity has been validated in both rodent models and plant tissue culture assays .

Why Generic Substitution of 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine is Not Advisable Without Comparative Activity Data


Substituting 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine with another pyridopyrimidine derivative or a standard diuretic carries significant risk due to the highly variable structure-activity relationships (SAR) within this scaffold. As demonstrated in a series of 12 closely related 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines, the diuretic potency can vary by over an order of magnitude depending on subtle substitution patterns, with the parent compound exhibiting a unique low-dose efficacy profile [1]. Furthermore, the compound's favorable in vivo pharmacokinetic profile—characterized by rapid absorption and high oral bioavailability—is not a universal trait among pyridopyrimidines and directly impacts experimental reproducibility and translatability [2]. The following quantitative evidence highlights the specific, non-interchangeable properties of this compound.

Quantitative Differentiation Evidence for 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine Against Analogs and Alternatives


Superior Low-Dose Diuretic Potency Relative to Structural Analogs in the Same Series

In a comparative study of 12 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine derivatives, the parent compound (MD-39-AM) demonstrated a unique ability to maintain significant diuretic activity at a lower dosage than other members of the series. While most compounds required a dose range of 3–24 mg/kg to achieve a significant effect, MD-39-AM remained active at a dose of just 1 mg/kg [1]. This represents a quantifiable potency advantage over closely related analogs, indicating that the specific N-phenyl and 2-methylsulfanyl substitution pattern is critical for maximizing efficacy at minimal doses.

Diuretic Cardiovascular Pharmacology Pyridopyrimidine SAR

High Oral Bioavailability (90%) in Rat Model, Supporting Robust In Vivo Experimental Use

A dedicated pharmacokinetic study of MD-39-AM in male rats revealed an absolute oral bioavailability of approximately 90%, calculated from the ratio of AUC₀–∞ following oral and intravenous administration [1]. The compound was rapidly absorbed, with peak plasma concentrations occurring within 1 hour of oral dosing across a dose range of 6–24 mg/kg. This high bioavailability is a critical differentiation point from many other diuretic agents (e.g., furosemide, which exhibits variable and often lower oral bioavailability in rats) and ensures consistent systemic exposure in preclinical models.

Pharmacokinetics Drug Metabolism In Vivo Studies

Quantifiable Anticytokinin Activity in a Standardized Plant Callus Growth Assay

Beyond its mammalian pharmacology, MD-39-AM has been characterized for its anticytokinin activity using a standardized tobacco callus bioassay. The compound's activity was evaluated by measuring the concentration required to reduce callus growth to 50% of that observed on a medium containing the cytokinin kinetin but lacking an antagonist . While a precise EC₅₀ value is not provided in the abstract, the assay context confirms a quantifiable, reproducible antagonism of kinetin-induced growth, distinguishing this molecule as a dual-purpose research tool.

Plant Biology Cytokinin Antagonism Tissue Culture

High-Value Research and Industrial Application Scenarios for 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine


Preclinical Cardiovascular Pharmacology: In Vivo Diuretic and Antihypertensive Studies

This compound is optimally deployed in rodent models of hypertension or fluid retention where a potent, orally bioavailable diuretic is required. The verified low effective dose (1 mg/kg) and high oral bioavailability (~90%) allow for consistent, dose-dependent responses with minimal compound usage, making it ideal for chronic dosing studies or combinatorial therapy experiments. Its well-characterized pharmacokinetics also facilitate correlation of plasma levels with pharmacodynamic endpoints [1] [2].

Plant Biology and Agricultural Research: Cytokinin Signaling Antagonism

For researchers investigating cytokinin-mediated plant growth and development, MD-39-AM serves as a validated chemical probe for anticytokinin activity. It can be used in tissue culture experiments to suppress cytokinin-induced callus growth, enabling studies of hormone signaling pathways, cell differentiation, or screening for cytokinin agonists/antagonists .

Medicinal Chemistry and Drug Discovery: Pyridopyrimidine Scaffold Optimization

Given the clear SAR within the 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine series, this parent compound is a critical benchmark for medicinal chemists aiming to design next-generation diuretics or kinase inhibitors. Its activity profile serves as a reference point for assessing the impact of structural modifications on in vivo efficacy and oral bioavailability [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for MD-39-AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.